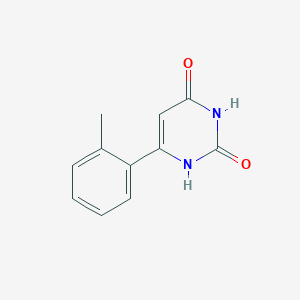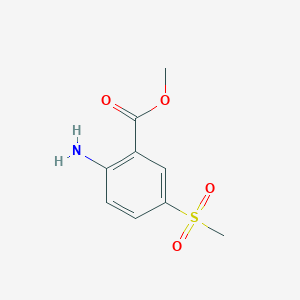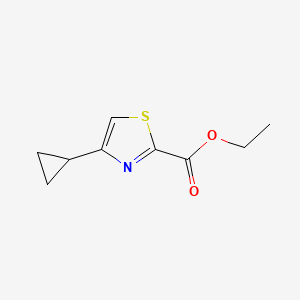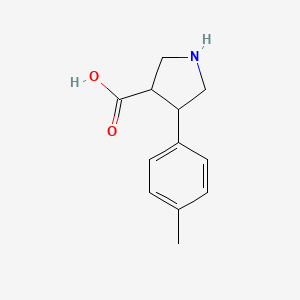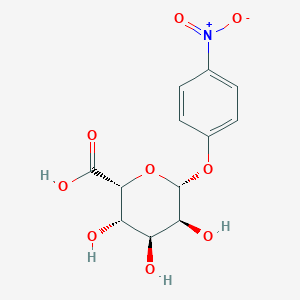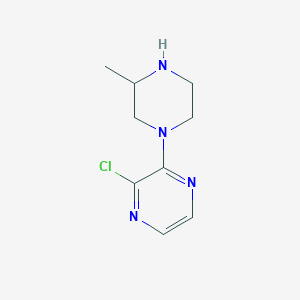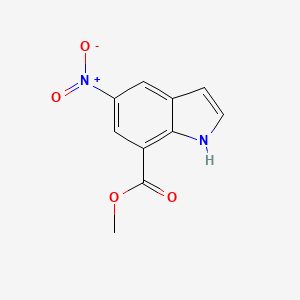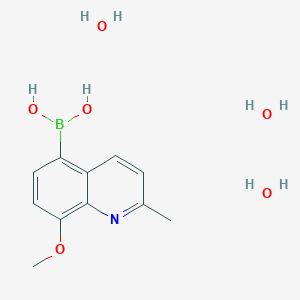
(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate
Descripción general
Descripción
“(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate” is a chemical compound with the empirical formula C11H18BNO6 . It has a molecular weight of 271.07 . This compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
“(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would require additional experimental data.Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
Quinoline derivatives are integral in synthesizing various complex molecules. For instance, the synthesis of Pyrrolo[4,3,2-de]quinolines involves the oxidation and subsequent reactions of quinoline derivatives, leading to compounds with potential biological activities (Bałczewski et al., 1994). Furthermore, the catalytic formation of ketones from unactivated esters through rhodium chelation-assisted C-O bond activation highlights the role of quinoline derivatives in facilitating novel synthetic pathways for complex molecular structures (Wang et al., 2013).
Medicinal Chemistry and Bioactivity
Quinoline-Indole-Schiff base derivatives have been evaluated for their antitumor activity against hepatocellular carcinoma (HCC), demonstrating the critical role of the quinoline moiety in biological function and antitumor effects (Li et al., 2021). These findings suggest that structurally similar compounds, like "(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate," may have potential applications in developing new therapeutic agents.
Fluorescence and Sensing Applications
Boronic acids are recognized for their role in designing sensors due to their ability to bind saccharides. A new class of fluorescent boronic acids has been reported to have extraordinarily high affinities for diols in aqueous solutions at physiological pH, offering potential for developing advanced sensing mechanisms for biological and chemical analytes (Cheng et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
(8-methoxy-2-methylquinolin-5-yl)boronic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO3.3H2O/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7;;;/h3-6,14-15H,1-2H3;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPCYWXCCHWSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline](/img/structure/B1423170.png)
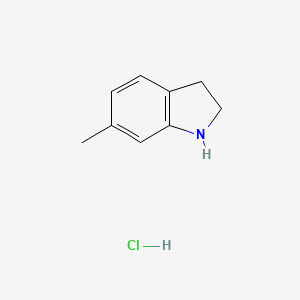
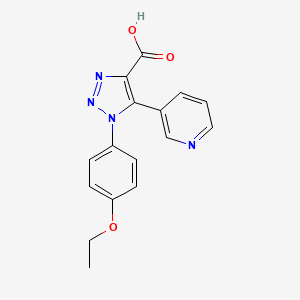
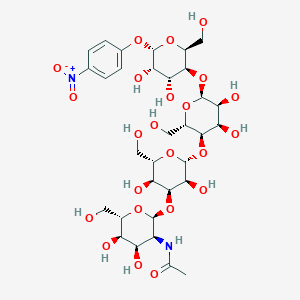
![Ethyl 2-[5-[5-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl]tetrazol-1-yl]acetate](/img/structure/B1423175.png)
![4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde](/img/structure/B1423177.png)
